![molecular formula C9H18IN3O3 B2687729 1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide CAS No. 1461707-54-9](/img/structure/B2687729.png)
1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{1,4,8-Trioxaspiro[45]decan-2-ylmethyl}guanidine hydroiodide is a synthetic organic compound with the molecular formula C9H18IN3O3 It is characterized by a spirocyclic structure containing a guanidine moiety, which is known for its potential biological activity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate, 1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl, through a cyclization reaction. This can be achieved by reacting a suitable diol with a dihalide under basic conditions.
Guanidination: The spirocyclic intermediate is then reacted with a guanidine derivative to introduce the guanidine moiety. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Hydroiodide Formation: Finally, the guanidine compound is treated with hydroiodic acid to form the hydroiodide salt, resulting in the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions: 1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions, where the hydroiodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides, under appropriate solvent conditions.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with hydrogenated functional groups.
Substitution Products: Compounds with substituted nucleophiles replacing the hydroiodide ion.
科学研究应用
1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide involves its interaction with molecular targets such as enzymes or receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. This compound may modulate specific pathways by binding to active sites or allosteric sites on target proteins, thereby exerting its effects.
相似化合物的比较
1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydrochloride: Similar structure but with a chloride ion instead of an iodide ion.
1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine sulfate: Contains a sulfate ion, offering different solubility and reactivity properties.
Uniqueness: 1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide is unique due to its specific iodide ion, which can influence its solubility, reactivity, and biological activity compared to its analogs with different counterions. This uniqueness makes it a valuable compound for targeted research and applications.
属性
IUPAC Name |
2-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3.HI/c10-8(11)12-5-7-6-14-9(15-7)1-3-13-4-2-9;/h7H,1-6H2,(H4,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVLURAIBYMMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12OCC(O2)CN=C(N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
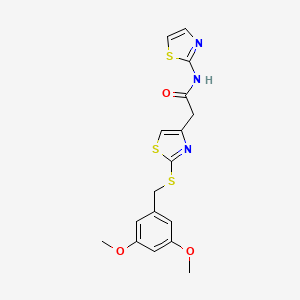
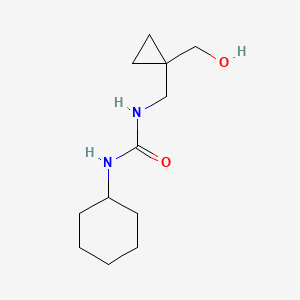
![3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B2687649.png)
![4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/new.no-structure.jpg)
![1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2687651.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2687656.png)
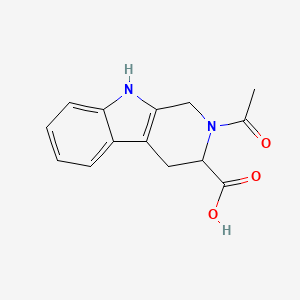
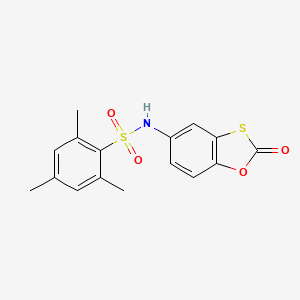
![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2687660.png)
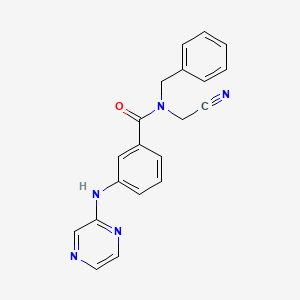
![2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687662.png)
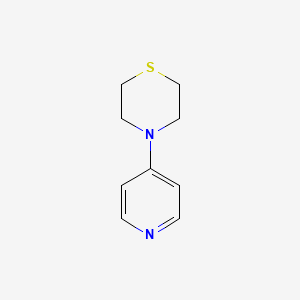
![N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2687666.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(quinolin-2-ylthio)acetamide](/img/structure/B2687669.png)
